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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK376501A is a potent and selective partial agonist of the Peroxisome Proliferator-Activated
Receptor gamma (PPARY). Developed by GlaxoSmithKline, this small molecule therapeutic
candidate, also known as 1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-(4-(tert-
butyl)phenyl)-1H-indole-2-carboxylic acid, was investigated for the treatment of type 2 diabetes
mellitus and obesity. As a selective PPARy modulator (SPPARM), GSK376501A was designed
to elicit the beneficial glucose-lowering effects of full PPARy agonists, such as
thiazolidinediones, while potentially mitigating the associated side effects like weight gain and
fluid retention. The compound progressed to Phase 1 clinical trials to evaluate its safety,
tolerability, pharmacokinetics, and pharmacodynamics in humans. This technical guide
provides a comprehensive overview of the available data on GSK376501A, including its
mechanism of action, synthesis, and findings from early-stage clinical investigations.
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Parameter Value
1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-
IUPAC Name (( ( y . y)phenyl) 3{) |
(4-(tert-butyl)phenyl)-1H-indole-2-carboxylic acid
Synonyms GSK-376501, GSK376501

Molecular Formula

C32H37NOs

CAS Number

1010412-80-2

Mechanism of Action

Peroxisome proliferator-activated receptor

gamma (PPARYy) partial agonist

Therapeutic Area

Endocrinology and Metabolic Diseases

Indications (Investigational)

Diabetes Mellitus, Type 2; Obesity

Developer

GlaxoSmithKline

Highest Development Phase

Phase 1 Clinical Trials

Mechanism of Action and Signaling Pathway

GSK376501A functions as a partial agonist of PPARYy, a nuclear receptor that plays a pivotal

role in the regulation of glucose and lipid metabolism. Upon binding to PPARYy, the compound

induces a conformational change in the receptor, leading to the recruitment of coactivator

proteins and the subsequent transcription of target genes involved in insulin sensitization and

glucose homeostasis. As a partial agonist, GSK376501A is designed to induce a submaximal

transcriptional response compared to full agonists, which is hypothesized to translate into a

more favorable clinical profile.
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Caption: Simplified PPARYy signaling pathway activated by GSK376501A.

Synthesis

Two high-yielding synthetic routes for the large-scale production of GSK376501A were
developed by GlaxoSmithKline. The key step in both syntheses involved the substitution of a
3,5-disubstituted aryl intermediate with 2-methoxyethanol.

One route utilized a 3,5-difluoro aryl intermediate, proceeding via a nucleophilic aromatic
substitution (SNAr) reaction under basic conditions. The second route employed a 3,5-dibromo
aryl halide intermediate, which required copper-catalyzed conditions for the substitution of the
second bromide. The pathway involving the difluoro intermediate was ultimately selected for
the final manufacturing route due to its straightforward chemistry, more controllable impurity
profile, and the ease of fluoride removal.

Preclinical and Clinical Development

GSK376501A underwent several Phase 1 clinical trials to assess its safety, tolerability,
pharmacokinetics, and pharmacodynamics in healthy volunteers and in overweight and obese
subjects.

Summary of Phase 1 Clinical Trials
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Clinical Trial ID Title Status Phase

A Study to Evaluate
the Safety, Tolerability,
Pharmacokinetics,
and
NCT00495014 ] Completed 1
Pharmacodynamics of
GSK376501 in
Healthy Overweight

and Obese Subjects

A Study to Investigate
the Safety and
NCT00404963 Metabolism of Completed 1
GSK376501 in
Overweight Subjects

A Drug Interaction
Study Between
NCT00605449 Simvastatin and Completed 1
GSK376501 in
Healthy Subjects

A Study to Investigate
the Effect of
GSK376501 on
NCT00615212 ] Completed 1
Hepatic Cytochrome
P450 Activity in

Healthy Adult Subjects

Experimental Protocols (General Overview)

While specific, detailed protocols from the proprietary studies are not publicly available, the
methodologies employed in the clinical trials would have followed standard industry practices
for first-in-human and early-phase studies.

Pharmacokinetic Assessment:
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» Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of
GSK376501A.

» Methodology: Serial blood samples were collected at predefined time points after single and
multiple ascending doses of the investigational drug. Plasma concentrations of
GSK376501A and any major metabolites were quantified using a validated analytical
method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-
MS/MS). Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax
(time to maximum concentration), AUC (area under the concentration-time curve), and t1/2
(half-life) were calculated.

Pharmacodynamic Assessment:

e Objective: To evaluate the effect of GSK376501A on biomarkers of glucose and lipid
metabolism.

o Methodology: Blood samples were collected to measure fasting and postprandial glucose,
insulin, C-peptide, triglycerides, free fatty acids, and other relevant metabolic markers. The
changes in these biomarkers from baseline were assessed at different dose levels and
compared to a placebo control group.
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Caption: Generalized workflow for a Phase 1 clinical trial of GSK376501A.

Conclusion

GSK376501A represents a targeted approach to the treatment of type 2 diabetes by selectively
modulating the PPARY receptor. The rationale behind its development was to uncouple the
beneficial metabolic effects from the undesirable side effects associated with full PPARy
agonists. While the compound progressed through Phase 1 clinical trials, its current
development status is inactive. The data gathered from these early-phase studies, though not
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fully published, have contributed to the broader understanding of SPPARMSs and their potential
role in metabolic diseases. Further research into compounds with a similar mechanism of
action continues to be an active area in the pursuit of safer and more effective therapies for
type 2 diabetes.

 To cite this document: BenchChem. [GSK376501A: A Technical Overview of a Selective
PPARy Modulator]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672384#what-is-gsk376501a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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